1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone
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Description
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C19H16BrF3N2O3 and its molecular weight is 457.247. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structures
Research into similar pyrazoline derivatives has shown a variety of synthetic routes and structural characterizations. For instance, pyrazoline compounds have been synthesized by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, leading to structures with significant dihedral angles between the pyrazole and phenyl rings. These compounds exhibit potential for further chemical modifications and applications in material science due to their crystalline structures and the possibility of introducing various functional groups (Loh et al., 2013).
Photophysical and Physicochemical Properties
Derivatives of pyrazoline, including those with bromophenyl and dimethoxyphenyl groups, have been studied for their photophysical and physicochemical properties. Such studies include the investigation of fluorescence properties and the impact of solvent on these properties. The understanding of these properties is crucial for the development of new materials for optoelectronics, such as light-emitting diodes (LEDs) and sensors (Ibrahim et al., 2016).
Potential Applications in Material Science
The synthesis and characterization of pyrazoline derivatives with specific substituents like bromophenyl and dimethoxyphenyl groups lead to materials with unique properties. These properties include thermal stability, specific fluorescence emission, and the potential for application in material science, particularly in the development of fluorescent chemosensors and opto-electronic devices. The ability of these compounds to undergo further chemical transformations opens avenues for creating materials with tailored properties for specific applications (Khan, 2020).
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2O3/c1-27-16-5-3-4-13(17(16)28-2)15-10-14(11-6-8-12(20)9-7-11)24-25(15)18(26)19(21,22)23/h3-9,15H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRNOCKUHTSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C(F)(F)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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